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Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and effective imaging agents for malignant melanoma has led to

the development of various radiolabeled α-melanocyte-stimulating hormone (α-MSH)

analogues. These peptides target the melanocortin 1 receptor (MC1R), which is overexpressed

in the majority of melanoma cells.[1][2][3] This guide provides a detailed comparison of

CCZ01048, a promising α-MSH analogue, with other notable analogues, supported by

experimental data to aid in the selection of candidates for further research and clinical

development.

Performance Comparison of α-MSH Analogues
The following tables summarize the key performance characteristics of CCZ01048 and its

counterparts based on preclinical studies. The data highlights differences in receptor binding

affinity, tumor uptake, and in vivo stability, which are critical factors for an effective melanoma

imaging agent.

Table 1: In Vitro Binding Affinity (Ki) to MC1R
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Compound Linker Ki (nM) Reference

CCZ01048 DOTA-Pip 0.31 [4][5]

CCZ01047 DOTA-PEG2 0.73 [6]

CCZ01056 DOTA-Pip-Pip 0.16 [6]

natGa-CCZ01048 DOTA-Pip 0.69 (MC1R) [7]

natGa-CCZ01099
DOTA-Pip (with N-

methylation)
6.62 (MC1R) [7]

Note:Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Tumor Uptake in B16F10 Melanoma
Mouse Model

Compound
(Radiolabeled with
68Ga)

Tumor Uptake
(%ID/g) at 1h p.i.

Tumor Uptake
(%ID/g) at 2h p.i.

Reference

68Ga-CCZ01048 12.3 ± 3.3 21.9 ± 4.6 [6][8][9]

68Ga-CCZ01047 8.0 ± 3.0 N/A [6][8][9]

68Ga-CCZ01056 6.5 ± 1.4 N/A [6][8][9]

Note:%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at
2h p.i.

Tissue Tumor-to-Tissue Ratio Reference

Blood 96.4 ± 13.9 [6][8]

Muscle 210.9 ± 20.9 [6][8]

Bone 39.6 ± 11.9 [6][8]

Kidney 4.0 ± 0.9 [6][8]
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Table 4: In Vivo Stability

Compound
Intact Peptide at 15
min p.i. (in blood
plasma)

Intact Peptide at 1h
p.i. (in urine)

Reference

68Ga-CCZ01048 >93% 34.0 ± 10.4% [6][7]

68Ga-CCZ01047 >93% N/A [6]

68Ga-CCZ01056 >93% N/A [6]

68Ga-CCZ01099 N/A ≥98% [7]

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MC1R signaling pathway targeted by α-MSH analogues

and the general experimental workflows used to evaluate these compounds.
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Caption: MC1R signaling pathway in melanoma cells upon binding of an α-MSH analogue.
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Caption: General experimental workflow for the evaluation of radiolabeled α-MSH analogues.

Experimental Protocols
Competitive Binding Assay (for Ki determination)
This assay determines the binding affinity of the non-radiolabeled α-MSH analogue by

measuring its ability to compete with a radiolabeled ligand for binding to MC1R.

Cell Culture: B16F10 melanoma cells, known to express MC1R, are cultured to a suitable

confluence.

Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

Competitive Binding: A constant concentration of a radiolabeled MC1R ligand (e.g.,

[125I]NDP-α-MSH) is incubated with the cell membranes in the presence of increasing

concentrations of the non-radiolabeled test compound (e.g., CCZ01048).
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Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

Bound and free radioligand are then separated by filtration.

Quantification: The radioactivity of the filters (representing the bound radioligand) is

measured using a gamma counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the

Cheng-Prusoff equation.[7]

In Vitro Cell Internalization Assay
This assay measures the rate and extent to which the radiolabeled α-MSH analogue is

internalized by melanoma cells.

Cell Seeding: B16F10 cells are seeded in multi-well plates and allowed to attach overnight.

Incubation with Radiotracer: The cells are incubated with the radiolabeled α-MSH analogue

(e.g., 68Ga-CCZ01048) at 37°C for various time points.

Surface-bound vs. Internalized Radioactivity: At each time point, the incubation is stopped.

The medium is collected. The cells are then washed with an acidic buffer to strip the surface-

bound radioactivity. Finally, the cells are lysed to release the internalized radioactivity.

Measurement: The radioactivity in the medium, the acid wash (surface-bound), and the cell

lysate (internalized) is measured.

Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.

Biodistribution Studies in Tumor-Bearing Mice
These studies evaluate the uptake and clearance of the radiolabeled analogue in various

organs and the tumor.

Tumor Model: B16F10 melanoma cells are subcutaneously injected into C57BL/6J mice.[6]

[10] The tumors are allowed to grow to a suitable size.
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Injection of Radiotracer: A known amount of the radiolabeled α-MSH analogue is injected

intravenously into the tumor-bearing mice.

Tissue Harvesting: At specific time points post-injection (e.g., 1h, 2h), the mice are

euthanized, and various tissues and organs (including the tumor, blood, muscle, bone,

kidney, liver, etc.) are harvested and weighed.

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a

gamma counter.

Data Calculation: The uptake in each tissue is calculated and expressed as the percentage

of the injected dose per gram of tissue (%ID/g).[6][8]

PET/SPECT Imaging
This technique provides a non-invasive visualization of the distribution of the radiolabeled

analogue in a living animal.

Animal Preparation: Tumor-bearing mice are anesthetized.

Radiotracer Injection: The radiolabeled α-MSH analogue is administered intravenously.

Imaging: At desired time points post-injection, the mice are placed in a PET or SPECT

scanner, and images are acquired.

Image Analysis: The images are reconstructed and analyzed to visualize the tumor and

assess the tracer's distribution in different organs.[6] For quantitative analysis, regions of

interest (ROIs) are drawn over the tumor and other organs to determine the radioactivity

concentration.

In Vivo Stability Assay
This assay determines the metabolic stability of the radiolabeled peptide in the bloodstream.

Injection and Blood Sampling: The radiolabeled α-MSH analogue is injected into mice. At a

specific time point (e.g., 15 minutes), a blood sample is collected.[6]

Plasma Separation: The blood is centrifuged to separate the plasma.
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Protein Precipitation: Proteins in the plasma are precipitated, and the supernatant containing

the peptide and its metabolites is collected.

Analysis: The supernatant is analyzed by radio-HPLC to separate the intact radiolabeled

peptide from its radiolabeled metabolites.

Quantification: The percentage of intact peptide is calculated from the radio-chromatogram.

[6]

Discussion of Comparative Data
The data presented indicates that CCZ01048 is a highly promising candidate for melanoma

imaging. Its sub-nanomolar binding affinity to MC1R is a key attribute for a targeted imaging

agent.[4][5] The introduction of a cationic piperidine (Pip) linker in CCZ01048 appears to be

advantageous over the neutral PEG2 linker in CCZ01047, as evidenced by the improved tumor

uptake.[6][9][11] While CCZ01056, with two Pip linkers, showed even higher binding affinity in

vitro, this did not translate to improved tumor uptake in vivo, suggesting an optimal balance of

charge and hydrophilicity is crucial.[6][9]

Notably, 68Ga-CCZ01048 demonstrated excellent tumor uptake that increased over time,

reaching 21.9 ± 4.6 %ID/g at 2 hours post-injection.[6][8][9] This high tumor accumulation,

coupled with rapid clearance from non-target tissues, resulted in exceptional tumor-to-

background ratios, which is critical for clear and accurate imaging.[6][8]

The in vivo stability of CCZ01048 is also a significant factor. While it shows good stability in

blood plasma, the introduction of N-methylations in the peptide backbone of CCZ01099

resulted in even greater stability in urine.[7] This modification, however, led to a decrease in

binding affinity compared to the non-methylated counterpart.[7] This highlights the trade-offs

that must be considered in the design of these analogues.

In conclusion, the available preclinical data strongly supports CCZ01048 as a leading

candidate for PET imaging of melanoma.[6][8][9][11] Its high affinity, impressive tumor uptake,

and favorable biodistribution profile make it a compelling subject for further investigation and

potential clinical translation. The detailed experimental protocols provided herein offer a

framework for the continued evaluation and comparison of novel α-MSH analogues in the

pursuit of improved melanoma diagnostics and theranostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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